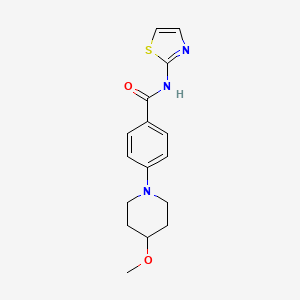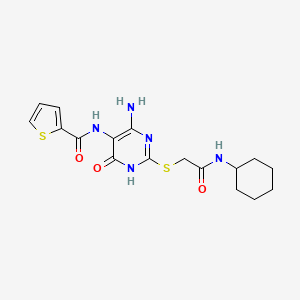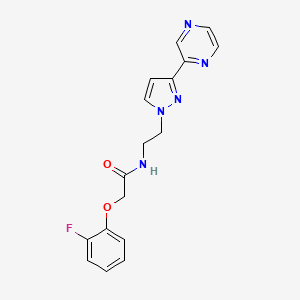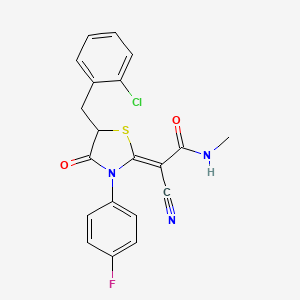
4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B cell receptor (BCR) signaling, which plays a critical role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B cell malignancies.
Applications De Recherche Scientifique
Synthesis and Biological Activities Research has shown the synthesis of novel compounds derived from similar structures, demonstrating significant biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited notable cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Antimicrobial and Antifungal Properties Several studies have focused on the antimicrobial and antifungal properties of compounds structurally related to 4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide. For example, Narayana et al. (2004) synthesized new benzamides and their alkoxy derivatives, showing potential as antifungal agents (Narayana et al., 2004). Bikobo et al. (2017) created a series of thiazole derivatives with pronounced antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer and Antidiabetic Applications Compounds with structural similarities to 4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide have been studied for potential anticancer and antidiabetic applications. Nomura et al. (1999) identified benzamide derivatives as promising antidiabetic agents (Nomura et al., 1999). Additionally, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds, showing fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Other Notable Applications Other research areas include exploring the compound's role in Alzheimer's disease treatment, as indicated by Lee et al. (2018) (Lee et al., 2018), and the development of antimicrobial and antioxidant agents from endophytic Streptomyces, as studied by Yang et al. (2015) (Yang et al., 2015).
Mécanisme D'action
Target of Action
The primary target of the compound “4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide” is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . This system plays a significant role in the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Mode of Action
The compound interacts with its target, FB, and inhibits its function. FB is integral to the formation of C3 and C5 convertase in the AP of the complement system . By inhibiting FB, the compound disrupts the formation of these convertases, thereby affecting the AP.
Biochemical Pathways
The inhibition of FB affects the AP of the complement system. This pathway is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane . By inhibiting FB, the compound disrupts this pathway, potentially alleviating the symptoms of diseases mediated by the AP.
Pharmacokinetics
The compound is described as a selective orally bioavailable inhibitor , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of FB by the compound results in the disruption of the AP of the complement system . This can lead to a decrease in inflammation and damage to cells, potentially alleviating the symptoms of diseases mediated by the AP.
Propriétés
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-6-9-19(10-7-14)13-4-2-12(3-5-13)15(20)18-16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPUWHZXWTMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)



![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)